molecular formula C21H24N4O4 B11047581 3-butyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate

3-butyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11047581
M. Wt: 396.4 g/mol
InChI Key: WKPKFALKCHPDQN-UHFFFAOYSA-N
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Description

1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by the introduction of the butyl group and the methoxyanilino carbonyl moiety through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyanilino carbonyl moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-(3-methoxyphenyl)-1H-1,2,3-triazole
  • 5-(3-methoxyanilino)-1,2,3-triazole
  • 3-(3-methoxyphenyl)-1H-1,2,3-triazole

Uniqueness

1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyanilino and methoxyphenyl groups enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

3-butyl-N,1-bis(3-methoxyphenyl)-5-oxo-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C21H24N4O4/c1-4-5-12-24-19(20(26)22-15-8-6-10-17(13-15)28-2)21(27)25(23-24)16-9-7-11-18(14-16)29-3/h6-11,13-14H,4-5,12H2,1-3H3,(H-,22,23,26,27)

InChI Key

WKPKFALKCHPDQN-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=C(C(=O)N(N1)C2=CC(=CC=C2)OC)C(=NC3=CC(=CC=C3)OC)[O-]

Origin of Product

United States

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